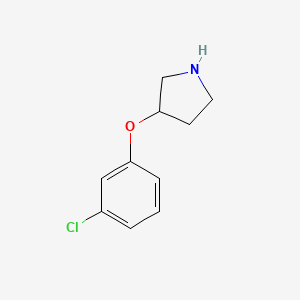

3-(3-Chlorophenoxy)pyrrolidine

Description

Contextualization of Pyrrolidine (B122466) Frameworks in Chemical and Biological Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery. nih.govtandfonline.com Its prevalence is underscored by its presence in numerous natural products, particularly alkaloids, and 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The utility of the pyrrolidine framework stems from its distinct physicochemical properties. Unlike flat, two-dimensional aromatic rings, the saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional structure that can efficiently explore pharmacophore space. nih.govresearchgate.net This structural complexity, characterized by sp³-hybridization and the presence of chiral centers, is considered crucial for the clinical success of new bioactive molecules. nih.gov The pyrrolidine scaffold's versatility is further enhanced by its hydrophilicity, basicity, and structural rigidity, making it a prime candidate for chemical modifications to develop novel therapeutic agents. tandfonline.combohrium.com

Significance of 3-Substituted Pyrrolidines as a Class of Heterocyclic Compounds

Among the various derivatives, 3-substituted pyrrolidines represent a particularly important class of these heterocyclic compounds. semanticscholar.org The substitution pattern on the pyrrolidine ring significantly influences its biological activity. sci-hub.se Specifically, substitutions at the 3rd position have been shown to be critical for optimizing biological activity and enhancing target-specific interactions. tandfonline.combohrium.com Medicinal chemists have found that pyrrolidines bearing an aromatic or heteroaromatic substituent at the C-3 position can act as central nervous system stabilizers. sci-hub.se These 3-aryl pyrrolidines are considered privileged structures in the development of pharmacophores with potent biological activity, targeting conditions such as leishmaniasis, and influencing neurotransmission and gene transcription. semanticscholar.orgsci-hub.se The development of efficient synthetic methods to create 3-substituted pyrrolidines is an active area of research, as these compounds are key for creating new drug candidates. semanticscholar.orgsci-hub.se

Overview of Academic Research Directions for 3-(3-Chlorophenoxy)pyrrolidine

Academic research into this compound and its analogs has primarily focused on its potential as a modulator of monoamine transporters. These transporters, which include those for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), are critical targets for the treatment of various neurological and psychiatric disorders. wikipedia.org Compounds that can inhibit the reuptake of these neurotransmitters, known as monoamine reuptake inhibitors, are a major class of antidepressants and are also used to treat other conditions. wikipedia.org

Research has explored how substitutions on the phenoxy and pyrrolidine rings of compounds like this compound influence their potency and selectivity as monoamine reuptake inhibitors. For instance, a series of 3,3-disubstituted pyrrolidines were identified as potent triple reuptake inhibitors of serotonin, norepinephrine, and dopamine. nih.gov Furthermore, research has investigated the role of such compounds as ligands for other important central nervous system targets, including the serotonin 5-HT7 receptor, which is implicated in mood disorders. nih.gov The synthesis of various derivatives and their evaluation in biological assays continues to be a key research direction to understand their structure-activity relationships and therapeutic potential. google.com

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJXJUSKVNUOOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514669 | |

| Record name | 3-(3-Chlorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337912-67-1 | |

| Record name | 3-(3-Chlorophenoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337912-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 3 3 Chlorophenoxy Pyrrolidine Analogues

Modulations on the Pyrrolidine (B122466) Ring System and Their Impact on Activity

The pyrrolidine ring serves as a crucial scaffold, and modifications to its structure, particularly at the nitrogen atom and other carbon positions, have a profound impact on the compound's affinity and selectivity for its biological targets. google.com The saturated, non-planar nature of the pyrrolidine ring allows for precise three-dimensional positioning of key pharmacophoric elements. vu.nl

Substituent Effects on Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring is a primary site for modification, and the nature of the substituent at this position is a key determinant of activity. The basicity of this nitrogen allows it to be protonated at physiological pH, forming a cationic head that often engages in a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the binding pocket of monoamine transporters.

Research on related monoamine reuptake inhibitors has shown that the size and nature of the N-substituent can modulate potency and selectivity. For instance, in some series of transporter ligands, increasing the bulk of the N-substituent leads to enhanced affinity for the dopamine (B1211576) transporter (DAT). nih.gov Conversely, in other scaffolds, this same modification can decrease affinity. nih.gov The introduction of N-acyl groups, such as N-benzoyl, can also significantly alter the electronic and steric profile, leading to different interactions with the target protein. The optimal substituent is highly dependent on the specific architecture of the target's binding site.

Table 1: Effect of N-Substituents on Transporter Affinity in Related Scaffolds Note: Data is illustrative of general SAR principles from related amine-containing transporter inhibitors.

| N-Substituent | Relative DAT Affinity | Relative SERT/NET Affinity | Rationale |

|---|---|---|---|

| -H | Baseline | Baseline | Unsubstituted amine forms key ionic bond. |

| -Methyl | Variable | Variable | Small alkyl group, may improve metabolic stability. |

| -Benzyl | Often Increased | Variable | Introduces potential for additional aromatic interactions. |

Variations at C2, C4, and C5 Positions of the Pyrrolidine Ring

Substitutions at the carbon atoms of the pyrrolidine ring (C2, C4, and C5) introduce additional points of diversity and can influence the molecule's conformation and interaction with the target. The stereochemistry of these substituents is often critical. vu.nl

Studies on pyrrolidine-2-carbonitrile (B1309360) derivatives have highlighted the importance of a substituent at the C2 position for potent enzyme inhibition. tandfonline.com For example, the introduction of a cyano group at C2 can act as a hydrogen bond acceptor or introduce favorable dipole interactions. tandfonline.com

Modifications at the C4 position can project substituents into different regions of the binding pocket. For instance, in related scaffolds, C4-substitution can differentiate between binding to DAT, SERT, and NET. The stereochemistry (e.g., cis vs. trans relative to the C3-phenoxy group) is paramount, as it dictates the spatial orientation of the substituent. Hydroxylation or fluorination at the C4 position has been shown to alter the ring's pucker and conformation, which in turn affects molecular recognition by target proteins.

Substitutions at C2 and C5 are also influential. In some cases, methyl or ethyl groups at these positions can enhance potency by making favorable hydrophobic contacts within the binding site. However, bulky substituents may also introduce steric hindrance, leading to a decrease in activity.

Chemical Modifications of the 3-Chlorophenoxy Moiety

The 3-chlorophenoxy group is another critical component of the pharmacophore, responsible for key interactions within the binding site, likely through aromatic and hydrophobic contacts. Modifications to this moiety, including the position of the chlorine atom, the introduction of other substituents, and alteration of the ether linkage, are pivotal for tuning the compound's activity.

Positional Isomerism of Chlorine on the Phenyl Ring (e.g., ortho-, meta-, para-)

In many classes of monoamine transporter inhibitors, the position of a halogen substituent is a determining factor for potency and selectivity. For example, studies on different scaffolds have shown that para-substitution is often favored for SERT and NET inhibition, while DAT affinity can be more tolerant of different substitution patterns. nih.gov Research on certain thiazole (B1198619) derivatives revealed that a meta-di-chloro substitution pattern significantly boosted activity, underscoring the importance of this specific position for that particular scaffold. vu.nl The optimal position depends on the topology of the binding pocket, where a substituent at one position might engage in a favorable interaction while the same substituent at another position could cause a steric clash.

Table 2: Hypothetical Activity Profile Based on Chlorine Position Note: This table illustrates the potential impact of positional isomerism based on general SAR principles in related compounds.

| Compound | Chlorine Position | Expected Impact on Activity |

|---|---|---|

| 3-(2-Chlorophenoxy)pyrrolidine | ortho | May introduce steric hindrance with the ether linkage, potentially altering the preferred conformation and reducing affinity. |

| 3-(3-Chlorophenoxy)pyrrolidine | meta | The parent compound, representing a baseline of activity. The meta position often provides a balance of electronic effects and steric compatibility. |

Substituent Effects on the Phenyl Ring Beyond Halogenation

Replacing or augmenting the chlorine atom with other functional groups is a common strategy to probe the binding site's environment. The electronic properties (electron-donating vs. electron-withdrawing) and the size of the new substituents are critical factors.

Structure-activity relationship studies on related aryl-substituted inhibitors have consistently shown that potent activity is often achieved with small, lipophilic, electron-withdrawing groups. nih.gov For example, replacing the chlorine with a trifluoromethyl (-CF₃) group often retains or enhances potency, as the -CF₃ group is a strong electron-withdrawing group and is metabolically stable. In contrast, introducing bulky groups or electron-donating groups like methoxy (B1213986) (-OCH₃) can sometimes be detrimental to activity, although this is not a universal rule and is target-dependent. frontiersin.org

Table 3: Influence of Phenyl Ring Substituents on Transporter Inhibition (Data from Related Analogues)

| Phenyl Substituent (at C3 or C4) | Electron Effect | Size | General Impact on Potency |

|---|---|---|---|

| -H | Neutral | Small | Often results in lower potency compared to substituted analogues. |

| -Cl | Withdrawing | Small | Generally provides good activity. |

| -F | Withdrawing | Small | Often similar to or slightly less potent than -Cl. nih.gov |

| -CH₃ | Donating | Small | Activity is variable, can be lower than halogens. nih.gov |

| -CF₃ | Strongly Withdrawing | Medium | Often maintains or increases potency. nih.gov |

| -NO₂ | Strongly Withdrawing | Medium | Can lead to potent compounds, but may have metabolic liabilities. tandfonline.com |

Alterations of the Ether Linkage

The ether linkage connecting the pyrrolidine ring to the chlorophenyl moiety is not merely a spacer; its oxygen atom can act as a hydrogen bond acceptor. Replacing this linkage with bioisosteres—functional groups with similar steric and electronic properties—is a key strategy to improve metabolic stability, modulate activity, and explore the chemical space around the pharmacophore. nih.gov

Studies have shown that replacing an ether or amide bond with stable heterocyclic rings like oxadiazoles (B1248032) or triazoles can produce compounds with retained or even improved biological properties. nih.gov Other potential bioisosteric replacements include thioether (-S-), sulfoxide (B87167) (-SO-), amine (-NH-), or methyleneoxy (-CH₂O-) linkages. Each modification alters bond angles, rotational freedom, and hydrogen bonding capacity, leading to different binding orientations and affinities. For instance, replacing the ether oxygen with a sulfur atom (a thioether) would increase lipophilicity and alter the bond angle, which could either be beneficial or detrimental depending on the target's requirements.

Table 4: Potential Bioisosteric Replacements for the Ether Linkage

| Linkage | Key Properties | Potential Impact on Activity |

|---|---|---|

| -O- (Ether) | H-bond acceptor, flexible | Baseline activity. |

| -S- (Thioether) | Less polar, larger, flexible | May enhance lipophilicity and alter binding geometry. |

| -NH- (Amine) | H-bond donor/acceptor, basic | Introduces a basic center, significantly changes properties. |

| -CH₂-O- | More flexible than ether | Increases distance and flexibility between the two ring systems. |

| 1,2,4-Oxadiazole | Rigid, H-bond acceptor, planar | A common and often successful amide/ester/ether bioisostere that restricts conformation. nih.gov |

Exploration of Stereochemical Influences on Receptor Binding and Activity

The three-dimensional arrangement of atoms, or stereochemistry, within analogues of this compound plays a critical role in their interaction with biological targets, significantly influencing their binding affinity and functional activity. The pyrrolidine ring, a saturated five-membered heterocycle, is not planar and can adopt various conformations, leading to different spatial orientations of its substituents. unipa.it This conformational flexibility, combined with the potential for chiral centers, makes stereochemistry a key determinant in the structure-activity relationship (SAR) of this class of compounds. unipa.itrsc.org

Research into monoamine reuptake inhibitors has consistently demonstrated that the biological activity is dependent on stereochemistry. researchgate.net For instance, in studies of pyrovalerone analogues, which feature a pyrrolidine moiety, the S-enantiomer was identified as the more biologically active form. drugs.ie This enantiomeric preference highlights the specific geometric requirements of the receptor's binding pocket. Similarly, investigations into 3-chloro-pyrrolidine hydrochloride revealed that the (S)-enantiomer exhibits a higher binding affinity for the serotonin (B10506) transporter (SERT) compared to the (R)-enantiomer.

The influence of stereochemistry extends to the substituents on the pyrrolidine ring. The introduction of fluorine atoms onto the pyrrolidine ring, for example, can induce significant conformational changes that affect the biological roles of the resulting molecules. beilstein-journals.org The specific regio- and stereochemistry of these substitutions can enhance the conformational stability of the ring. beilstein-journals.org In difluorinated pyrrolidines, a generalized anomeric effect, resulting from electron delocalization between the nitrogen lone pair and an anti-periplanar C-F antibonding orbital (nN→σ*CF), strongly influences the conformational bias. beilstein-journals.org This demonstrates that even subtle changes in the electronic and steric properties driven by stereochemistry can have profound effects on the molecule's preferred shape and, consequently, its receptor interaction.

Studies on 3-phenoxymethylpyrrolidine compounds, which are structurally related to this compound, also underscore the importance of stereoisomerism. Specific stereoisomers, such as (R)-3-[(R)-1-(4-chloro-phenoxy)-2-methyl-propyl] tetramethyleneimine and its (S,S), (S,R), and (R,S) counterparts, are noted for their potential therapeutic activity, indicating that each stereoisomer can have a unique biological profile. google.com

The following table summarizes findings on the influence of stereochemistry on the activity of pyrrolidine-containing compounds.

| Compound Class | Active Enantiomer/Isomer | Target/Activity |

| Pyrovalerone Analogues | S-enantiomer | Monoamine Transporters |

| 3-Chloro-pyrrolidine | (S)-enantiomer | Serotonin Transporter (SERT) |

| 3-Phenoxymethylpyrrolidines | Specific stereoisomers (e.g., R,R) | Serotonin & Norepinephrine (B1679862) Transporters (SERT/NET) |

Comparative SAR Studies with Related Pyrrolidine-Containing Compounds

The structure-activity relationships of this compound and its analogues are further illuminated by comparing them with other pyrrolidine-containing compounds that target similar biological systems. These comparative studies help to identify the specific structural features of the pyrrolidine scaffold and its substituents that are crucial for potent and selective receptor modulation.

A common structural modification in medicinal chemistry involves altering the size of the heterocyclic ring. When the five-membered pyrrolidine ring in certain monoamine uptake inhibitors was expanded to a six-membered piperidine (B6355638) ring, a significant decrease in binding potency at dopamine, norepinephrine, and serotonin transporters was observed. drugs.ie This finding suggests that the more compact and conformationally distinct nature of the pyrrolidine ring is advantageous for optimal interaction with these transporters. unipa.itdrugs.ie However, this is not a universal rule, as studies on other classes of monoamine reuptake inhibitors have identified potent dual serotonin-norepinephrine reuptake inhibitors (SNRIs) based on both 4-piperidine and 3-pyrrolidine scaffolds. researchgate.net

The nature and position of substituents on the pyrrolidine ring and its appended groups are also critical. In a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, substitutions on the indole (B1671886) moiety significantly impacted receptor affinity. researchgate.net For example, adding electron-withdrawing groups like fluorine (F) or electron-donating groups like methoxy (OCH₃) to the indole ring enhanced affinity for the serotonin transporter (SERT) compared to the unsubstituted compound. mdpi.com Specifically, a fluorine substituent at the R position resulted in a SERT Kᵢ of 9.2 nM, while a methoxy group yielded a Kᵢ of 23.0 nM, both improvements over the parent compound's Kᵢ of 47.0 nM. mdpi.com

Further illustrating the impact of side-chain modifications, a study on pyrrolidine-3-carboxylic acid-based endothelin (ET) receptor antagonists found that replacing a dibutylaminoacetamide side chain with a diphenylmethylaminoacetamide group led to a complete reversal of receptor specificity from ET(A) to ET(B). nih.gov This dramatic shift underscores how distal structural changes can fundamentally alter the pharmacological profile of a pyrrolidine-based compound.

Comparative analysis with spiro[pyrrolidine-3,3′-oxindole] derivatives, which were investigated as 5-HT₆ receptor ligands, provides another perspective. The optimization of these complex structures involved modifying the substitutions on the pyrrolidine nitrogen, highlighting a different region of the molecule for SAR exploration. mdpi.com

The table below presents comparative data for different classes of pyrrolidine-containing compounds.

| Compound Class | Structural Modification | Effect on Activity/Binding |

| Pyrovalerone Analogues | Pyrrolidine → Piperidine | Substantial loss in potency at DAT, NET, SERT drugs.ie |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | R=H → R=F (on indole) | Increased SERT affinity (Kᵢ from 47.0 nM to 9.2 nM) mdpi.com |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | R=H → R=OCH₃ (on indole) | Increased SERT affinity (Kᵢ from 47.0 nM to 23.0 nM) mdpi.com |

| Pyrrolidine-3-carboxylic acids | Dibutylaminoacetamide → Diphenylmethylaminoacetamide | Complete reversal of receptor specificity (ET(A) → ET(B)) nih.gov |

Computational and Theoretical Chemistry Studies on 3 3 Chlorophenoxy Pyrrolidine

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(3-Chlorophenoxy)pyrrolidine, this method would be used to predict its binding affinity and mode of interaction with potential biological targets, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). The simulation would yield a binding energy score and visualize the specific amino acid residues within the target's binding pocket that interact with the compound, for instance, through hydrogen bonds or hydrophobic interactions. No published studies provide this specific docking analysis for this compound.

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. For this compound, these studies would calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP) map, and atomic charges. This information helps in predicting the molecule's reactivity, stability, and the nature of its intermolecular interactions. Specific DFT analysis data for this compound has not been identified in the literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is used to identify the stable three-dimensional shapes (conformations) of a flexible molecule like this compound. Following this, molecular dynamics (MD) simulations can model the compound's dynamic behavior over time in a simulated physiological environment (e.g., in water). This provides insights into its flexibility, how it explores its conformational space, and its stability, which are crucial for understanding how it might interact with a biological target. No dedicated conformational or MD simulation studies for this compound are currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound derivatives, a dataset of similar compounds with measured biological activities (e.g., inhibitory concentrations against a specific transporter) would be required. The model would use calculated molecular descriptors (e.g., size, lipophilicity, electronic properties) to predict the activity of new, unsynthesized derivatives. While QSAR studies on broad classes of monoamine transporter inhibitors exist, none specifically focus on a series of this compound derivatives, and thus no predictive model or associated data is available.

Cheminformatics Approaches for Compound Library Design

Cheminformatics employs computational tools to manage and analyze chemical data. In the context of drug discovery, these tools are used to design virtual libraries of compounds based on a lead structure like this compound. By applying filters for drug-likeness (e.g., Lipinski's rule of five) and predicted activity or toxicity, researchers can prioritize a smaller, more promising set of derivatives for synthesis and testing. This approach streamlines the discovery of novel compounds with improved properties. However, there are no published examples of cheminformatics-driven library design starting from the this compound scaffold.

Exploration of Biological Interactions and Mechanistic Research with 3 3 Chlorophenoxy Pyrrolidine

Investigation of Receptor Binding Profiles and Selectivity

The interaction of 3-(3-chlorophenoxy)pyrrolidine and related structures with different receptor systems is a key area of investigation. These studies aim to understand the compound's affinity and selectivity for various biological targets, which is crucial for determining its potential pharmacological applications.

G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that are crucial for a multitude of physiological processes and are significant drug targets. nih.govcam.ac.uk The interaction of pyrrolidine (B122466) derivatives with GPCRs is an active area of research. Some pyrrolidine derivatives have been designed to target specific GPCRs, such as the CXCR4 receptor, a class A GPCR. scispace.comgoogle.com The selectivity of GPCRs for their binding partners is a complex process, often described as a "selectivity barcode" where specific patterns of amino acids on the G protein are recognized by the receptor. cam.ac.uk The structural features of pyrrolidine compounds, including the presence and position of substituents, can influence their binding affinity and selectivity for different GPCR subtypes. frontiersin.org Research into class B GPCRs, for example, has shown that the extracellular domain plays a role in peptide binding and receptor activation. frontiersin.org

Ionotropic glutamate (B1630785) receptors (iGluRs) are ligand-gated ion channels that mediate the majority of excitatory neurotransmission in the central nervous system and are classified into NMDA, AMPA, and kainate receptors. google.commdpi.com Pyrrolidine derivatives have been investigated as antagonists of these receptors. nih.gov For instance, (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid was rationally designed and found to be a broad-range iGluR antagonist. nih.govnih.gov This compound displayed binding affinities in the micromolar range for native iGluRs, with the highest affinity for certain kainate receptor subtypes. nih.gov Functional studies confirmed its competitive antagonistic behavior at the GluK1 receptor. nih.gov

Further structure-activity relationship studies on this pyrrolidine series explored the effects of various substitutions. nih.gov A hydroxyl group at the 4' position of the carboxyphenyl ring, for example, resulted in a preferential binding affinity for the homomeric GluK3 receptor over the GluK1 receptor. nih.gov X-ray crystallography studies have provided insights into the binding mode of these pyrrolidine-based antagonists, showing that they induce a specific conformational change in the ligand-binding domain of the receptors. nih.gov

It is important to note that while some pyrrolidine compounds act as antagonists, others, like 3-amino-1-hydroxy-2-pyrrolidone (HA-966), can modulate NMDA receptor activity through the glycine (B1666218) co-agonist site. nih.gov

Table 1: Binding Affinities of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid at Ionotropic Glutamate Receptors

| Receptor Subtype | Binding Affinity (Ki, µM) |

| AMPA | 51 |

| Kainate (KA) | 22 |

| NMDA | 6 |

| GluK1 | 3.0 |

| GluK3 | 8.1 |

| Data sourced from a study on the rational design of ionotropic glutamate receptor antagonists. nih.gov |

The calcium-sensing receptor (CaSR) is a class C GPCR that plays a vital role in maintaining calcium homeostasis. researchgate.net It can be allosterically modulated by various compounds. researchgate.net Pyrrolidine derivatives have been explored as antagonists of the CaSR. nih.gov In one study, a structure-activity relationship investigation of a known calcilytic compound, NPS-2143, led to the discovery of substituted 2-benzylpyrrolidines as potent CaSR antagonists. nih.gov One of these newly synthesized compounds demonstrated comparable potency to NPS-2143 as a CaSR antagonist. nih.gov The CaSR is known to bind amyloid-beta peptides, and its antagonists, such as NPS 2143, have been studied for their potential relevance in Alzheimer's disease. nih.gov

The activation of CaSR can lead to the inhibition of adenylyl cyclase and the stimulation of phospholipase C, which in turn can have various downstream effects. jci.org

Enzymatic Activity Modulation Studies (e.g., PARP Inhibition)

The modulation of enzymatic activity is another area where pyrrolidine derivatives have shown potential. One notable example is the inhibition of poly(ADP-ribose) polymerase (PARP). mdpi.com PARP is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy in oncology. oncologynewscentral.com A study detailed the discovery of 2-(1-(3-(4-chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide as a potent PARP inhibitor. mdpi.com The synthesis of this compound involved multiple steps, including the creation of a pyrrolidine-containing intermediate. mdpi.com While this specific compound is a complex derivative, it highlights the utility of the pyrrolidine scaffold in designing enzyme inhibitors. mdpi.com

Other pyrrolidine derivatives have been investigated for their inhibitory activity against enzymes like prolyl endopeptidase. google.com

Exploration of Interactions with Neurotransmitter Systems

Pyrrolidine-containing compounds have been extensively studied for their interactions with various neurotransmitter systems, particularly those involving dopamine (B1211576) and serotonin (B10506). These systems are crucial for regulating mood, cognition, and other neurological functions. researchgate.net

Derivatives of pyrrolidine have shown the ability to modulate synaptic transmission and influence cellular signaling pathways. Some pyrrolidine compounds have been identified as potent and selective inhibitors of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. idrblab.netwilliams.edu The inhibition of SERT is a common mechanism of action for many antidepressant medications. mdpi.com

Similarly, the dopamine transporter (DAT) is another key target. frontiersin.org Certain phenyltropane analogs containing a pyrrolidine carboxamide moiety, such as RTI-229, have demonstrated extremely high selectivity for the DAT. wikipedia.org This high selectivity makes them valuable research tools for distinguishing between the binding sites of different monoamine transporters. wikipedia.org The interaction of pyrrolidine derivatives with these transporters can be influenced by the specific substituents on the pyrrolidine ring and any attached aromatic groups.

Table 2: Examples of Pyrrolidine Derivatives and their Targets in Neurotransmitter Systems

| Compound Class | Target | Potential Application | Reference |

| Phenyltropane-pyrrolidine carboxamides | Dopamine Transporter (DAT) | Research tool, potential stimulant | wikipedia.org |

| 3-cis-(3-aminocyclopentyl)indoles | Serotonin Transporter (SERT) | Antidepressant | idrblab.net |

| 2-phenylpyrrolidine derivatives | Dopamine and Serotonin Systems | Mood disorders, neurodegenerative diseases |

Mechanisms of Action Elucidation at Molecular and Cellular Levels

The mechanism of action of this compound and its analogs involves interactions at the molecular and cellular level, leading to the modulation of specific biological pathways. The binding of these compounds to receptors or enzymes can trigger a cascade of intracellular events. For instance, the interaction with GPCRs can activate or inhibit downstream signaling pathways involving second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3). nih.govjci.org

At the cellular level, these interactions can lead to changes in neuronal signaling, gene expression, and other cellular functions. For example, the antagonism of ionotropic glutamate receptors by pyrrolidine derivatives can reduce excitatory neurotransmission, which may be relevant in conditions characterized by excessive glutamate activity. nih.gov Similarly, the inhibition of neurotransmitter reuptake transporters by pyrrolidine compounds alters the concentration and duration of neurotransmitters in the synapse, thereby modulating synaptic transmission. williams.edu

The specific cellular effects depend on the particular molecular target and the cell type in which it is expressed. For example, in the context of cancer research, the inhibition of PARP by pyrrolidine derivatives can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways. mdpi.comoncologynewscentral.com

In Vitro Pharmacological Characterization Methods

The in vitro pharmacological assessment of this compound and related phenoxy-pyrrolidine analogs typically focuses on their interaction with key biological targets, particularly monoamine transporters. This characterization is crucial for understanding the compound's mechanism of action and its potential as a modulator of neurotransmitter systems. The primary methods employed are binding assays and functional assays, which quantify the compound's affinity for and effect on specific proteins.

The core structure of this compound suggests its potential as a monoamine reuptake inhibitor. researchgate.net Compounds with a similar phenoxy-pyrrolidine scaffold have been investigated for their ability to inhibit the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). google.comnih.gov These transporters are integral plasma-membrane proteins that regulate the concentration of their respective neurotransmitters in the synaptic cleft. wikipedia.org Inhibition of these transporters leads to an increase in the extracellular levels of serotonin, norepinephrine, and/or dopamine, which is a common mechanism for antidepressant and other psychoactive drugs. researchgate.netwikipedia.org

Binding Affinity Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known high affinity for the target is incubated with a preparation of the target protein (e.g., cell membranes expressing the transporter) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

For a compound like this compound, binding affinities would be determined for human SERT, NET, and DAT to establish its potency and selectivity profile.

Illustrative Binding Affinity Data for a Phenoxy-Pyrrolidine Analog

| Target Transporter | Radioligand | Ki (nM) |

| Serotonin Transporter (SERT) | [³H]Citalopram | 15 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 50 |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | >1000 |

This table is illustrative and represents typical data for a selective serotonin and norepinephrine reuptake inhibitor within the phenoxy-pyrrolidine class. The specific values for this compound may vary.

Functional Uptake Inhibition Assays

Functional assays measure the biological effect of the compound on the activity of the transporter. Synaptosomal uptake assays are a common method. Synaptosomes, which are isolated nerve terminals, are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and different concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured, and the concentration of the test compound that inhibits 50% of the uptake (IC50) is determined. This provides a measure of the compound's functional potency as a reuptake inhibitor.

Illustrative Functional Uptake Inhibition Data for a Phenoxy-Pyrrolidine Analog

| Neurotransmitter Uptake | IC50 (nM) |

| Serotonin (5-HT) | 25 |

| Norepinephrine (NE) | 80 |

| Dopamine (DA) | >1500 |

This table is illustrative and represents typical data for a selective serotonin and norepinephrine reuptake inhibitor within the phenoxy-pyrrolidine class. The specific values for this compound may vary.

Other in vitro methods that may be employed to characterize compounds like this compound include assays to assess off-target effects, such as binding to other receptors, ion channels, and enzymes, to build a comprehensive pharmacological profile. For instance, screening against a panel of G-protein coupled receptors (GPCRs) or cytochrome P450 (CYP) enzymes can help identify potential side effects or drug-drug interaction liabilities. drugbank.com

Research on Derivatives and Analogues of 3 3 Chlorophenoxy Pyrrolidine

Design Principles for Novel Pyrrolidine (B122466) Analogues Based on Structural Insights

The design of new analogues based on the 3-(3-chlorophenoxy)pyrrolidine structure is guided by established medicinal chemistry principles. A primary strategy involves structure-activity relationship (SAR) studies, where systematic modifications of the molecule's different components are undertaken to map out their contribution to biological activity. nottingham.ac.uk The core scaffold can be divided into three main regions for modification: the 3-chlorophenoxy group, the pyrrolidine ring, and the ether linkage.

Key design principles include:

Pharmacophore-Based Design: Identifying the essential structural features (pharmacophore) required for biological activity. For this scaffold, this would involve understanding the roles of the aromatic ring, the chlorine substituent, the ether oxygen, and the basic nitrogen of the pyrrolidine. Docking studies with target proteins can reveal key interactions, such as hydrogen bonds involving the pyrrolidine nitrogen or π-π stacking with the chlorophenyl ring.

Fragment-Based and Scaffold Hopping Approaches: In cases where a target is known, fragments of the molecule can be grown or linked to improve binding affinity. nih.gov Alternatively, "scaffold hopping" can be employed, where the pyrrolidine ring or the chlorophenoxy moiety is replaced by a different chemical scaffold that maintains the crucial three-dimensional arrangement of the key interacting groups. chemrxiv.org This can lead to novel intellectual property and improved properties.

Physicochemical Property Modulation: A central goal is the optimization of properties like solubility, lipophilicity, and metabolic stability. For instance, modifications are designed to achieve a balance between the ability to cross biological membranes and sufficient aqueous solubility for administration. Computational tools are often used to predict how structural changes will affect these properties before synthesis is attempted. researchgate.net

Synthetic Approaches to Diverse this compound Analogues

The synthesis of a diverse library of analogues relies on versatile and robust chemical reactions. The parent compound, this compound, is typically synthesized via a nucleophilic substitution reaction, such as a Mitsunobu or Williamson ether synthesis, between a protected 3-hydroxypyrrolidine and 3-chlorophenol (B135607). Building from this core, several synthetic strategies can be employed to create diversity.

Modification of the Aromatic Ring: Analogues with different substitution patterns on the phenyl ring can be prepared by starting with variously substituted phenols. This allows for the exploration of electronic and steric effects on activity. For example, using 4-fluorophenol (B42351) or 3,5-dichlorophenol (B58162) in the initial coupling step would yield the corresponding phenoxy-pyrrolidine derivatives.

N-Alkylation and N-Acylation of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a key handle for derivatization. It can be readily alkylated or acylated to introduce a wide variety of substituents. Reductive amination with aldehydes or ketones or direct reaction with alkyl halides can install new groups. mdpi.com Amide coupling reactions can be used to attach more complex moieties.

Stereoselective Synthesis: Since the 3-position of the pyrrolidine ring is a chiral center, the (R)- and (S)-enantiomers can possess significantly different biological activities. Stereoselective synthetic routes, often starting from chiral precursors like (R)- or (S)-3-hydroxypyrrolidine, are crucial for producing enantiomerically pure analogues. nih.gov

Multi-component Reactions: To rapidly generate structural complexity, multi-component reactions like the Ugi reaction can be employed. mdpi.com This strategy allows for the combination of several building blocks in a single step, leading to a diverse set of complex amido-pyrrolidine derivatives.

Investigation of Physicochemical Properties Relevant to Research (e.g., pKa, LogP for biological studies)

The physicochemical properties of analogues, particularly their acidity (pKa) and lipophilicity (LogP or LogD), are critical determinants of their biological behavior, including absorption, distribution, metabolism, and excretion (ADME). acdlabs.com

pKa (Basicity): The pyrrolidine nitrogen is basic, and its pKa value determines the proportion of the molecule that is ionized at physiological pH (around 7.4). This ionization state is crucial for solubility and for ionic interactions with biological targets. The pKa can be modulated by introducing electron-withdrawing or electron-donating groups. For example, fluorination of the pyrrolidine ring has been shown to decrease the basicity (lower pKa) of the nitrogen atom. researchgate.net This is because the highly electronegative fluorine atom withdraws electron density, making the lone pair on the nitrogen less available for protonation.

LogP and LogD (Lipophilicity): LogP is the logarithm of the partition coefficient between octanol (B41247) and water for the neutral form of a molecule, serving as a measure of its lipophilicity ("greasiness"). For ionizable compounds like pyrrolidine derivatives, LogD is a more relevant descriptor as it takes into account the pH-dependent distribution of both the ionized and neutral species. acdlabs.com High lipophilicity can improve membrane permeability but may also lead to poor solubility and increased metabolic clearance. Modifications to the this compound scaffold significantly impact LogP/D. For instance, adding greasy alkyl groups will increase lipophilicity, while adding polar groups like hydroxyls or carboxylates will decrease it.

The table below illustrates how systematic modifications can influence these key physicochemical properties in related pyrrolidine structures. researchgate.net

| Compound Modification | Effect on pKa | Effect on LogP | Rationale |

|---|---|---|---|

| Addition of a fluorine atom to the pyrrolidine ring | Decreases | Slightly Increases | The inductive effect of fluorine reduces the basicity of the nitrogen. Fluorine is lipophilic, thus increasing the LogP. researchgate.net |

| Addition of a second fluorine atom (gem-difluoro) | Further Decreases | Increases | The additive inductive effect further reduces basicity. The effect on lipophilicity is more complex but generally increases it. researchgate.net |

| Replacing the chloro substituent with a methyl group | No significant change | Slightly Decreases | The substituent is on the phenoxy ring, distant from the basic nitrogen. Chlorine is more lipophilic than a methyl group. |

| N-alkylation with a small alkyl group (e.g., methyl) | Slightly Increases | Increases | Alkyl groups are weakly electron-donating, slightly increasing basicity. The added carbon atoms increase lipophilicity. |

Comparative Biological Activity Assessment of Analogues

The ultimate goal of synthesizing diverse analogues is to assess their biological activity and establish a structure-activity relationship (SAR). This involves testing the compounds in relevant biological assays, which can range from in vitro enzyme inhibition assays to cell-based functional assays and in vivo animal models.

A study on pyrrolidine-containing synthetic cathinones provides a clear example of how structural modifications can dramatically alter biological effects. nih.gov While not direct analogues of this compound, these compounds share the pyrrolidine core and demonstrate key principles of comparative assessment. In this research, three compounds were compared: 4'-MePPP, α-PBP, and α-PVP. The primary structural difference among them is the length of the alkyl chain attached to the carbonyl group.

α-PVP (longest alkyl chain) and α-PBP showed robust, dose-dependent increases in locomotor activity and fully substituted for the effects of cocaine and methamphetamine in drug discrimination tests. nih.gov

4'-MePPP (shortest alkyl chain) produced significantly less locomotor stimulation and only substituted for methamphetamine, not cocaine. nih.gov

Furthermore, α-PVP and α-PBP produced conditioned place preference, an indicator of rewarding effects, whereas 4'-MePPP did not. nih.gov

This comparative assessment clearly demonstrates that even a small change—in this case, the extension of an alkyl chain—can have a profound impact on the pharmacological profile of a pyrrolidine-containing molecule. Similar comparative studies on analogues of this compound would be essential to optimize them for a desired therapeutic effect, such as anticonvulsant or anticancer activity.

| Analogue | Structural Modification vs. Base Scaffold | Observed Biological Activity Change (Example) |

|---|---|---|

| Analogue A | Change of substituent on phenyl ring (e.g., Cl to F) | May alter binding affinity or selectivity due to changes in electronic and steric interactions. |

| Analogue B | N-alkylation of pyrrolidine (e.g., adding a benzyl (B1604629) group) | May introduce new interactions with the biological target, potentially increasing potency or altering the mode of action. |

| Analogue C | Introduction of a second substituent on the phenyl ring (e.g., 2,4-dichloro) | May restrict conformational flexibility, potentially locking the molecule in a more active conformation. vulcanchem.com |

| Analogue D | Change of stereochemistry (R vs. S enantiomer) | Often results in significant differences in potency, as biological targets are chiral. One enantiomer may be highly active while the other is inactive. |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is exchanged for a chemically different group that retains similar physical or chemical properties, resulting in a similar biological response. baranlab.org This technique is used to improve potency, enhance selectivity, alter metabolism, or circumvent existing patents. nih.gov For the this compound scaffold, several bioisosteric replacements can be envisioned.

Chlorine Atom Replacement: The chlorine atom on the phenyl ring can be replaced by other groups with similar steric and electronic properties. A classic bioisostere for chlorine is the trifluoromethyl (CF3) group . nih.gov Both are electron-withdrawing and have comparable size. Another potential replacement is a cyano (-CN) group .

Ether Linkage (-O-) Replacement: The ether linkage is a key structural element. It could be replaced by bioisosteres such as a sulfide (-S-) , amine (-NH-) , or a methylene (-CH2-) group. Each replacement would subtly alter the geometry and electronic properties of the molecule, potentially leading to a different pharmacological profile.

Pyrrolidine Ring Scaffold Hopping: The pyrrolidine ring itself can be replaced by other cyclic amines in a process known as scaffold hopping. Potential bioisosteric replacements for the pyrrolidine ring include azetidine (a four-membered ring), piperidine (B6355638) (a six-membered ring), or even more rigid bicyclic systems like 3-azabicyclo[3.1.0]hexane . baranlab.org These changes can significantly alter the three-dimensional shape and basicity of the molecule, leading to novel interactions with a biological target.

Advanced Methodologies and Future Research Directions

High-Throughput Screening (HTS) Methodologies in Pyrrolidine (B122466) Derivative Discovery

High-Throughput Screening (HTS) is a pivotal drug discovery process that facilitates the automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.com This methodology is crucial for rapidly identifying "hits"—compounds that modulate a target's activity in a desired manner—from large chemical libraries. bmglabtech.comnih.gov For pyrrolidine derivatives, HTS allows for the screening of extensive and diverse libraries to uncover new lead compounds for various therapeutic applications. researchgate.net

The HTS process involves several key stages: preparation of compound libraries and reagents, development of an automated assay, robotic execution of the screening, and subsequent data acquisition and analysis. bmglabtech.com The primary advantage of HTS is its ability to test thousands to hundreds of thousands of compounds per day, significantly accelerating the initial phase of drug discovery. nih.gov Modern HTS systems integrate advanced liquid handling robotics, sensitive detectors (often based on fluorescence or luminescence), and powerful software for process control and data management. bmglabtech.comnih.gov

While HTS is a powerful tool for hit identification, it is the starting point of a longer journey. bmglabtech.com The hits generated from these screens, which could include novel pyrrolidine structures, must undergo further validation and optimization to assess properties not evaluated in the initial screen, such as selectivity and bioavailability. bmglabtech.com

Table 1: Key Stages of High-Throughput Screening (HTS)

| Stage | Description | Key Technologies |

|---|---|---|

| Library Preparation | Curation and plating of large, diverse chemical libraries, including pyrrolidine derivatives, into microtiter plates (e.g., 384- or 1536-well formats). | Compound Management Systems, Acoustic Dispensers |

| Assay Development | Creation of a robust and sensitive biological assay suitable for automation, measuring a specific target's activity. | Biochemical assays, Cell-based assays |

| Automated Screening | Robotic platforms perform the assay by adding compounds from the library to the biological target and measuring the response. | Liquid Handling Robots, Plate Readers |

| Data Analysis | Sophisticated software analyzes the large datasets to identify statistically significant "hits" and flag potential false positives. | Genedata Screener, In-house analysis software sygnaturediscovery.com |

Application of Fragment-Based Drug Discovery (FBDD) to Pyrrolidine Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional HTS for identifying lead compounds. nih.govfrontiersin.org This approach begins by screening libraries of small, low-molecular-weight chemical fragments (typically <300 Da) to identify those that bind weakly but efficiently to a biological target. frontiersin.org Once these fragments are identified, they are progressively optimized and grown into more potent, drug-like molecules. frontiersin.org

The pyrrolidine scaffold is of significant interest in FBDD for several reasons. nih.gov Its three-dimensional structure provides excellent coverage of functional vector space, which is crucial for optimizing fragment hits. nih.govnih.gov Furthermore, the non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations, enhancing its ability to fit into diverse binding pockets. nih.govnih.gov The synthetic tractability of the pyrrolidine ring allows for strategic modifications, enabling chemists to build upon initial fragment hits effectively. nih.govmdpi.com

Sensitive biophysical techniques are required to detect the weak binding of fragments. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in FBDD, as it can reliably identify binding events and provide structural information about the interaction, minimizing false positives. frontiersin.org

Automation in Synthesis and Screening for Pyrrolidine Research

The drive for greater efficiency in drug discovery has led to the increasing integration of automation in both the synthesis and screening of compound libraries. sygnaturediscovery.comnih.gov Automated synthesis platforms enable the rapid creation of large, diverse libraries of compounds, such as pyrrolidine derivatives, through techniques like parallel synthesis. nih.gov This allows researchers to explore a much wider chemical space than would be possible with traditional manual methods.

A notable example of this is the use of non-contact dispensing technology to perform thousands of reactions on a nanoscale. nih.gov In one study, researchers synthesized over 1,000 iminopyrrolidine derivatives in a fully automated fashion using a Ugi three-component reaction. nih.gov This miniaturization is not only time- and cost-effective but also significantly reduces the consumption of reagents and solvents. nih.gov

On the screening side, automation is the very foundation of HTS. bmglabtech.com Fully automated screening systems, often operating continuously for 20-30 hours, can manage the entire workflow from compound delivery using high-precision acoustic dispensers to data acquisition. sygnaturediscovery.com This level of automation ensures high reliability, throughput, and reproducibility, which are essential for modern drug discovery campaigns focused on scaffolds like pyrrolidine. sygnaturediscovery.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and its subfield, Machine Learning (ML), are revolutionizing drug discovery by enhancing the design and prediction capabilities of researchers. mdpi.comnih.gov These computational tools can analyze vast and complex datasets to identify patterns, predict compound properties, and generate novel molecular structures, thereby accelerating the discovery of new drugs. nih.govscielo.br

In the context of pyrrolidine-based compounds, AI and ML models can be applied in several ways:

Virtual Screening: ML algorithms can screen virtual libraries containing millions of pyrrolidine derivatives to predict their binding affinity for a specific target, prioritizing a smaller, more promising set of compounds for actual synthesis and testing. nih.gov

Property Prediction: AI can predict crucial drug-like properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), early in the design phase. scielo.br This helps in selecting candidates with a higher probability of success in later developmental stages.

De Novo Design: Advanced deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new pyrrolidine-based molecules optimized for specific properties or to fit a known binding site. mdpi.com

By integrating AI and ML, the success rate of identifying high-quality hit compounds can be significantly improved, reducing the time and cost associated with traditional trial-and-error approaches. nih.gov

Table 2: Applications of AI/ML in Pyrrolidine Drug Discovery

| Application Area | Description | AI/ML Technique |

|---|---|---|

| Target Identification | Predicting the structure of target proteins and identifying potential binding sites. | Deep Learning (e.g., AlphaFold) scielo.br |

| Hit Identification | Performing virtual screening of large compound databases to identify potential hits. | Supervised Learning, Deep Neural Networks nih.gov |

| Lead Optimization | Predicting physicochemical and pharmacokinetic properties to guide chemical modifications. | Quantitative Structure-Activity Relationship (QSAR) models mdpi.com |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) mdpi.com |

Emerging Therapeutic Areas for Pyrrolidine-Containing Scaffolds in Basic Research

The versatility of the pyrrolidine scaffold ensures its continued exploration in a wide array of therapeutic areas. frontiersin.orgtandfonline.com While established in fields like antivirals and anticancer agents, pyrrolidine derivatives are constantly being investigated for novel applications in basic research. mdpi.comtandfonline.com

Recent research highlights the potential of pyrrolidine-based molecules in several emerging areas:

Antidiabetic Agents: Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in diabetes therapy. frontiersin.org

Neurodegenerative and Psychiatric Disorders: The ability of pyrrolidine derivatives to interact with neurotransmitter systems makes them candidates for research into anti-inflammatory, neuroprotective, and anti-anxiety properties. tandfonline.comontosight.ai

Antimicrobial and Antifungal Agents: With the rise of drug-resistant pathogens, there is a continuous search for new antimicrobial agents. Pyrrolidine-based compounds have shown promise as antibacterial and antifungal agents in various studies. tandfonline.comresearchgate.net

Enzyme Inhibition: The structural features of the pyrrolidine ring make it a suitable scaffold for designing inhibitors against a wide range of enzymes, including cholinesterases and carbonic anhydrases, which are relevant to multiple disease states. frontiersin.org

The ongoing synthesis and evaluation of new pyrrolidine derivatives, such as those containing a 3,4,5-trimethoxyphenyl moiety for anticancer research, underscore the scaffold's enduring importance and its potential to yield novel therapeutic agents across a broad spectrum of diseases. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 3-(3-Chlorophenoxy)pyrrolidine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosol formation is possible .

- Ventilation: Conduct experiments in a fume hood or glovebox to minimize inhalation risks .

- Waste Management: Collect organic waste separately and dispose via certified hazardous waste handlers to prevent environmental contamination .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at room temperature in a dry, well-ventilated area .

Q. What are the standard synthetic routes for preparing this compound?

Answer:

- Key Steps:

- Nucleophilic Substitution: React pyrrolidine derivatives with 3-chlorophenol under basic conditions (e.g., NaOH in dichloromethane) .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization for ≥99% purity .

- Salt Formation: Convert the free base to hydrochloride salts using HCl gas in anhydrous ether for improved stability .

Q. Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm regiochemistry and purity (e.g., δ 3.2–3.6 ppm for pyrrolidine protons) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 212.1) .

- HPLC: Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound derivatives be resolved during synthesis?

Answer:

- Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis to control stereochemistry .

- X-ray Crystallography: Resolve ambiguous NOE (Nuclear Overhauser Effect) data by determining crystal structures .

- Dynamic Kinetic Resolution (DKR): Apply asymmetric catalysis (e.g., Ru-based catalysts) to favor enantiopure products .

Q. How should researchers address contradictions in spectral data when analyzing impurities in this compound?

Answer:

- Hypothesis-Driven Analysis:

- LC-MS/MS: Identify impurities (e.g., chlorinated byproducts) via fragmentation patterns .

- Isotopic Labeling: Trace reaction pathways using C-labeled precursors to pinpoint side reactions .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) to validate structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.